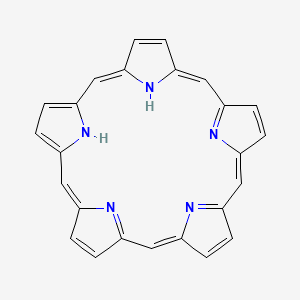

Pentaphyrin

Description

Structure

3D Structure

Properties

CAS No. |

144728-67-6 |

|---|---|

Molecular Formula |

C25H17N5 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(26),2,4,6,8,10,12,14,16(28),17,19,21(27),22,24-tetradecaene |

InChI |

InChI=1S/C25H17N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-15,26-27H |

InChI Key |

YXIXFIMWVQIEOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C6C=CC(=N6)C=C1N2 |

Origin of Product |

United States |

Synthetic Methodologies for Pentaphyrin and Its Analogues

Classical Approaches to Pentaphyrin Core Synthesis

The foundational synthesis of the this compound macrocycle is typically achieved through two main strategies: acid-catalyzed condensation reactions and oxidative cyclization.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation is a cornerstone of porphyrinoid chemistry, allowing for the stepwise or one-pot assembly of the macrocyclic framework from smaller, linear polypyrrolic precursors. This approach is highly versatile, with the specific choice of precursors and reaction conditions dictating the final structure and yield.

One of the earliest and most fundamental methods for creating a pentapyrrolic macrocycle was described by Gossauer et al. rsc.org This approach involves a [2+3] MacDonald-type condensation, reacting a diformyl tripyrrane with an α-free dipyrromethane under acidic conditions. acs.org This strategy builds upon the well-established principles of porphyrin synthesis.

A prevalent method involves the [3+2] condensation of a tripyrrane precursor with a dipyrromethane derivative. For instance, partially β-substituted and meso-tetrakis(pentafluorophenyl)-substituted researchgate.netpentaphyrins have been synthesized by the acid-catalyzed condensation of a meso-C₆F₅-substituted tripyrrane dicarbinol with β-alkylated dipyrromethanes. nih.gov Similarly, the reaction of a tripyrrane dicarboxylic acid with a 1,9-diformyl-5-phenyldipyrromethane, using an acid like trifluoroacetic acid (TFA), can yield both a nonaromatic researchgate.netisothis compound and an aromatic researchgate.netThis compound by carefully controlling the acid concentration. acs.orgnih.gov

One-pot syntheses, which are highly efficient, have also been developed. A modified Rothemund-Lindsey method, involving the acid-catalyzed condensation of pyrrole (B145914) with an appropriate benzaldehyde, has been used to produce meso-aryl-substituted N-fused pentaphyrins. acs.orgresearchgate.net The choice of acid catalyst, such as BF₃ or TFA, can influence the reaction pathway and resulting products. uniud.it

Table 1: Examples of Acid-Catalyzed Condensation for this compound Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diformyl tripyrrane | α-free dipyrromethane | Acid | This compound | acs.org |

| Tripyrrane dicarboxylic acid | 1,9-diformyl-5-phenyldipyrromethane | TFA | researchgate.netThis compound / researchgate.netIsothis compound | acs.orgnih.gov |

| meso-C₆F₅-substituted tripyrrane dicarbinol | β-alkylated dipyrromethane | Acid | researchgate.netThis compound | nih.gov |

| Pyrrole | Aryl aldehyde | Acid | N-fused this compound | researchgate.net |

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative route to the this compound core, typically starting from a linear pentapyrrane precursor. This method involves forming the final meso-carbon bridge via an intramolecular oxidative coupling reaction.

The oxidation of a pentapyrrane precursor with a terminal β-linked pyrrole using an oxidant like p-chloranil can lead to the formation of a sapphyrin isomer. researchgate.net In some cases, the cyclization reaction is regioselective and can proceed without the need for an acid catalyst, using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). sci-hub.se The length and structure of the starting oligopyrrole can significantly affect the regioselectivity of the cyclization. sci-hub.se

Metal ions can also play a crucial role in directing the cyclization. The oxidative cyclization of an N-confused thia-pentapyrrane in the presence of different metal ions (Ni²⁺, Cu²⁺, Cd²⁺, Co²⁺) has been shown to yield a variety of novel porphyrinoids, demonstrating the potential of metal-assisted strategies. researchgate.net Another example involves the use of FeCl₃ in a methanol (B129727)/dichloromethane (B109758) solvent system for the stepwise synthesis of a this compound. researchgate.net

Synthesis of Core-Modified this compound Analogues

Modifying the core structure of the this compound macrocycle by incorporating different atoms or by altering the fusion pattern of the heterocyclic rings leads to a vast array of analogues with unique properties.

Integration of Heteroatoms (e.g., S, Se, Te, O) into the Macrocyclic Framework

Replacing one or more of the nitrogen-based pyrrole rings with other five-membered heterocycles such as furan (B31954) (O), thiophene (B33073) (S), selenophene (B38918) (Se), or tellurophene (B1218086) (Te) is a powerful strategy for tuning the electronic and coordination properties of the macrocycle. researchgate.netuni.wroc.pl These core-modified porphyrinoids exhibit significantly different physicochemical properties compared to their all-nitrogen counterparts. researchgate.net

The synthesis of these heteroanalogues often employs [3+2] condensation methodologies under mild acid-catalyzed conditions. researchgate.netias.ac.in For example:

Oxapentaphyrins and Thiapentaphyrins: A series of oxapentaphyrins(2.1.1.1.1) and thiapentaphyrins(2.1.1.1.1) were synthesized by condensing a dipyrroethenedicarbinol with a 16-oxatripyrrane or 16-thiatripyrrane, respectively. nih.gov X-ray and NMR studies revealed that the furan or thiophene ring in these structures was inverted. researchgate.netnih.gov

Tellurophene-containing Pentaphyrins: Various core-modified pentaphyrins containing tellurium have been synthesized via a [3+2] condensation of 16-telluratripyrrane with different heterodiols, achieving yields of 5-12%. nih.gov

Dithiaporphyrins: Non-aromatic nih.govdithiaporphyrin (2.1.1.1) macrocycles, containing two pyrroles and two thiophenes, were synthesized by condensing butene-2,3-diyl-bisthiophene-2,5-diyl-bis(p-methoxyphenylmethanol) with meso-aryl dipyrromethanes under mild acid catalysis. researchgate.net

Table 2: Synthesis of Core-Modified Pentaphyrins with Heteroatoms

| Heteroatom | Synthetic Method | Precursors | Key Structural Feature | Reference |

|---|---|---|---|---|

| O, S | [3+2] Condensation | Dipyrroethenedicarbinol and 16-oxa/thiatripyrrane | Inverted furan/thiophene ring | nih.gov |

| Te | [3+2] Condensation | 16-Telluratripyrrane and various heterodiols | Highly distorted nonplanar structure | nih.gov |

| S | [3+2] Condensation | Butane-2,3-diyl-bisthiophene-2,5-diyl-bis(p-methoxyphenylmethanol) and dipyrromethanes | Two pyrroles and two thiophenes | researchgate.net |

| O | [3+2] Condensation | Dibenzofuran (B1670420) based tripyrrane and dipyrroethene diol | Dibenzofuran embedded calix-pentaphyrin | researchgate.net |

Synthesis of N-Fused Pentaphyrins

N-fused pentaphyrins are a class of isomers where one of the pyrrole rings is fused to an adjacent nitrogen atom, creating a unique tripentacyclic moiety within the core. acs.orgiupac.org These compounds can be synthesized through several routes.

A prominent one-pot method involves the acid-catalyzed condensation of pyrrole with an aryl aldehyde. acs.orgresearchgate.net This reaction can yield N-fused pentaphyrins (NFPs) in various forms, such as the 24π-electron (yellow) and 22π-electron (red) species, with total yields ranging from 2-19%. researchgate.net The use of precursors with aryl substituents at the meso positions and no substituents on the β-pyrrole positions specifically favors the formation of N-fused structures. acs.org

Core-modified N-fused pentaphyrins can also be synthesized. A one-pot synthesis using an oxidant like p-chloranil or DDQ can selectively produce either a calix nih.govphyrin or an N-fused core-modified this compound. acs.org Furthermore, N-fusion reactions can occur as a subsequent transformation of a pre-formed this compound. For example, a β,β-diethoxycarbonylated researchgate.netThis compound was observed to undergo an N-fusion reaction in methanol to yield an N-fused researchgate.netThis compound. nih.gov The hydrodebromination of a meso-free β-dibromo-N-fused researchgate.netThis compound has been reported as a method to produce the first example of a β-unsubstituted meso-free N-fused this compound. researchgate.networldscientific.com

Synthesis of this compound Isomers and Derivatives

Beyond the classical this compound structure and its core-modified analogues, a variety of isomers and derivatives exist. Isomers, such as isothis compound, differ in the connectivity of the pyrrolic rings and meso bridges. uni.wroc.placs.org

The synthesis of isothis compound can be achieved alongside its this compound counterpart by carefully managing reaction conditions. The acid-catalyzed condensation of tripyrrane dicarboxylic acid with 1,9-diformyl-5-phenyldipyrromethane can be tuned to produce either the nonaromatic researchgate.netisothis compound or the aromatic researchgate.netThis compound. acs.orgnih.gov

Another isomer, researchgate.netThis compound(2.1.1.1.1), was synthesized by the dehydrogenation of its dihydro-precursor, representing the first example of a vinylogous this compound. This molecule is noted for its stability despite having a strongly antiaromatic 24π-electron circuit. researchgate.net Multiply fused this compound isomers with tunable structures have also been synthesized, possessing complex hexacyclic fused moieties and unique CCNN coordination cavities. acs.org The synthesis of these complex derivatives often relies on the oxidative cyclization of specifically designed oligopyrrole precursors. sci-hub.seacs.org

Synthesis of Sapphyrin Isomers (e.g., Monothiaacs.orgthis compound(2.0.1.1.0))

The synthesis of sapphyrin isomers, which are constitutional isomers of the parent sapphyrin, represents a key area in expanded porphyrin chemistry. These isomers often exhibit distinct electronic and coordination properties compared to the parent macrocycle. A notable example is the synthesis of Monothia thieme-connect.deThis compound(2.0.1.1.0), a core-modified sapphyrin isomer. chemrxiv.orgrsc.org

The synthetic strategy for this class of compounds often employs a core modification approach, which allows for the introduction of heteroatoms into the macrocyclic framework. chemrxiv.org This is advantageous as it provides access to novel porphyrinoids with tailored properties. chemrxiv.org The synthesis of Monothia thieme-connect.deThis compound(2.0.1.1.0) is achieved through a McMurry coupling of an open-chain pentapyrrolic dialdehyde. chemrxiv.org This method is advantageous as it minimizes the formation of by-products, simplifying the purification process. chemrxiv.org

Computational analysis, specifically DFT calculations, has been instrumental in predicting the stability of various all-aza sapphyrin isomers. chemrxiv.org These studies have shown that thieme-connect.deThis compound(2.1.0.0.1) has the lowest energy, followed by the newly synthesized thieme-connect.deThis compound(2.0.1.1.0). chemrxiv.org This particular isomer is of interest due to its 22π-aromatic character and its absorption and emission properties in the near-infrared region. chemrxiv.orgrsc.org Under strongly acidic conditions, it becomes diprotonated and can bind anions, similar to sapphyrin. rsc.org Furthermore, it exhibits unusual coordination chemistry, acting as a neutral ligand that undergoes significant out-of-plane deformation to coordinate with Pd(II) ions. rsc.org

The synthesis of other sapphyrin isomers and related core-modified analogues has also been reported, including dioxasapphyrins and thiasapphyrins. researchgate.net These syntheses often involve the condensation of appropriate di- and tri-pyrrolic precursors. researchgate.net

| Compound Name | Systematic Name | Key Synthetic Feature |

| Monothia thieme-connect.deThis compound(2.0.1.1.0) | Not specified | McMurry coupling of a pentapyrrolic dialdehyde |

| thieme-connect.deThis compound(2.1.0.0.1) | Not specified | All-aza analogue, theoretically most stable |

| thieme-connect.dedehydrothis compound-(2.1.0.0.1) | Not specified | Characterized by NMR, UV-vis, and X-ray diffraction |

| thieme-connect.deThis compound-(2.1.0.0.1) | Not specified | Characterized by NMR, UV-vis, and X-ray diffraction |

| 8,12,13,17-tetraethyl-7,18-dimethyl-25,29-dioxasapphyrin | Not specified | New synthetic procedure reported |

| 3,7,18,22-tetraethyl-2,8,17,23-tetramethyl-27-thiasapphyrin | Not specified | New synthetic procedure reported |

Synthesis of Isopentaphyrins and Orangarin

Isopentaphyrins and orangarins represent distinct classes of this compound analogues with differing electronic structures. Isopentaphyrins are typically nonaromatic 24π-electron systems, while orangarins are antiaromatic 20π-electron macrocycles. acs.orgacs.org

The synthesis of isothis compound can be achieved by tuning the reaction conditions of a condensation reaction between a 1,9-diformyl-5-phenyldipyrromethane and a tripyrrane dicarboxylic acid. acs.orgnih.govresearchgate.net This approach allows for the selective formation of either the nonaromatic isothis compound (a 24π-electron macrocycle) or the corresponding aromatic this compound (a 22π-electron macrocycle). acs.orgnih.gov For instance, the synthesis of 20-Phenyl-2,13-dimethyl-3,7,8,12-tetraethyl- researchgate.netisothis compound involves the reaction of appropriate precursors in dichloromethane, followed by neutralization and oxidation with DDQ. acs.org

Orangarin, a acs.orgThis compound(1.0.1.0.0), is known for its strong antiaromatic character. researchgate.netnih.gov The synthesis of meso-aryl-substituted orangarins, such as 5,18-dimesitylorangarin, has been accomplished through a double SNAr reaction of a 3,5-dibromo-BODIPY with a 2-pyrrolyldipyrrin. researchgate.netnih.govresearchgate.net The resulting free base orangarin is notably stable and can undergo oxidative coupling with manganese dioxide (MnO₂) to form various oligomeric structures. researchgate.netnih.gov The synthesis of orangarin oligomers involves a series of steps including bromination, nickel-catalyzed coupling, and oxidation. researchgate.net The name "orangarin" is derived from its characteristic orange color. tcichemicals.com

| Compound Name | Systematic Name | Key Synthetic Feature |

| Isothis compound | 20-Phenyl-2,13-dimethyl-3,7,8,12-tetraethyl- researchgate.netisothis compound | Condensation of diformyldipyrromethane and tripyrrane dicarboxylic acid |

| Orangarin | acs.orgThis compound(1.0.1.0.0) | Double SNAr reaction of 3,5-dibromo-BODIPY with 2-pyrrolyldipyrrin |

| 5,18-Dimesitylorangarin | Not specified | Double SNAr reaction of 3,5-dibromo-BODIPY with 2-pyrrolyldipyrrin |

| Orangarin BF₂ complex | Not specified | Double SNAr reaction followed by complexation |

Formation of Multiply Fused this compound Systems

Multiply fused this compound systems are a fascinating subclass of expanded porphyrins characterized by additional covalent bonds between the pyrrolic rings, leading to more rigid and planar structures. These systems often exhibit unique electronic and coordination properties.

The formation of N-fused pentaphyrins can occur under Rothemund-type conditions, where meso-substituted pentaphyrins(1.1.1.1.1) are unexpectedly isolated as N-fused species. acs.orgresearchgate.net The mechanism involves the inversion of a pyrrole unit followed by a nucleophilic attack from an adjacent pyrrole's nitrogen atom onto the β-position of the inverted ring. ccspublishing.org.cn The stability of these fused systems can be influenced by their conformation, with the T0A,D conformation of fully meso-aryl pentaphyrins favoring conversion to the N-fused species. acs.orgresearchgate.net

A novel multiply fused this compound isomer has been synthesized from a hexaphyrin precursor. acs.org This isomer possesses a hexacyclic fused moiety with a nearly coplanar CCNN cavity. acs.org The subtle modifications in the linking modes between the pyrrolic units in these fused pentaphyrinoids have been shown to be an effective strategy for modulating their coordination behavior and tuning their aromaticity and near-infrared (NIR) absorption properties. acs.org For instance, while some fused this compound isomers undergo structural rearrangement to accommodate Pd(II) ions, others remain intact upon treatment with Pd(II). acs.org

Furthermore, treatment of an N-fused researchgate.netThis compound with POCl₃ in the presence of triethylamine (B128534) can lead to a triply-fused this compound PO complex. researchgate.net This complex displays strong antiaromatic character due to its 24π-electronic network. researchgate.net

| Compound Name | Systematic Name | Key Synthetic Feature |

| N-fused thieme-connect.deThis compound(1.1.1.1.1) | thieme-connect.deNFP5 | Isolated from Rothemund-type synthesis of meso-aryl-substituted pentaphyrins |

| Multiply fused this compound isomer | Not specified | Synthesized from a hexaphyrin precursor |

| Triply-fused this compound PO complex | Not specified | Treatment of N-fused researchgate.netThis compound with POCl₃ |

| N-fused this compound | NFP5 | Isolated as a side product from Rothemund synthesis |

Strategies for Peripheral Modification and Functionalization

The properties of pentaphyrins can be significantly altered by the introduction of substituents at their meso- and β-positions. These modifications not only influence the electronic and steric characteristics of the macrocycle but also play a crucial role in directing the synthetic outcomes.

Meso-Substitution Effects on Synthesis

Meso-substituents have a profound impact on the synthesis and conformational preferences of pentaphyrins. The presence of meso-aryl groups, for example, can lead to the unexpected formation of N-fused pentaphyrins under Rothemund-type condensation conditions. acs.orgworldscientific.com The conformational control of pentaphyrins can be delicately balanced by the number and nature of these meso-substituents. acs.orgresearchgate.net

For instance, fully meso-aryl substituted thieme-connect.depentaphyrins tend to adopt a conformation that readily converts to the N-fused species. acs.orgresearchgate.net Interestingly, the removal of just one aryl group can prevent this N-fusion reaction, leading to the isolation of stable, non-fused aromatic thieme-connect.depentaphyrins. acs.orgresearchgate.net The synthesis of meso-tetrakis(pentafluorophenyl)-substituted thieme-connect.depentaphyrins has been achieved through the acid-catalyzed condensation of a meso-C₆F₅-substituted tripyrrane dicarbinol with β-alkylated dipyrromethanes. researchgate.net These pentaphyrins are stable and exhibit strong aromaticity. researchgate.net

The synthesis of meso-disubstituted tripyrranes, which are key intermediates for a variety of pentaphyrins and other polypyrrolic macrocycles, can be achieved in a one-step synthesis by reacting an appropriately substituted aldehyde with pyrrole in the presence of a catalytic amount of trifluoroacetic acid. google.com

β-Substitution Effects on Synthesis

Substituents at the β-positions of the pyrrolic rings also exert a significant influence on the properties and reactivity of pentaphyrins. For example, partially β-substituted and meso-tetrakis(pentafluorophenyl)-substituted thieme-connect.depentaphyrins have been synthesized via the acid-catalyzed condensation of a meso-C₆F₅-substituted tripyrrane dicarbinol with β-alkylated dipyrromethanes. researchgate.net These compounds are stable and display strong aromaticity. researchgate.net

Furthermore, a β,β'-diethoxycarbonylated this compound has been shown to undergo an N-fusion reaction in methanol to yield an N-fused this compound. researchgate.net The electronic properties of N-fused pentaphyrins can be modulated by β-substitution. DFT calculations have revealed that inner-β-chlorination can lead to a destabilization of the HOMO and a slight stabilization of the LUMO, which is attributed to the resonance effect of the chlorine atom. worldscientific.com

The synthesis of β-substituted tetra- and hexaalkyl terpyrroles, which are precursors for expanded porphyrins like orangarin, has been described. acs.org These findings underscore the importance of β-substitution in tailoring the synthesis and properties of this compound systems.

Electronic Structure and Aromaticity in Pentaphyrin Systems

Hückel Aromaticity and Antiaromaticity in Pentaphyrins

The principles of Hückel's rule are vividly demonstrated in the pentaphyrin family, where the number of π-electrons directly correlates with the molecule's aromaticity and stability.

Pentaphyrins exist in two primary oxidation states that differ in their π-electron count, leading to dramatically different electronic properties. epo.org Pentaphyrins with a 22 π-electron system adhere to Hückel's rule for aromaticity, which requires [4n+2] π-electrons (where n=5). prospectivedoctor.commasterorganicchemistry.com Consequently, these researchgate.netpentaphyrins are stable and exhibit strong aromatic character, evidenced by their spectroscopic and structural data. researchgate.netacs.orgnih.govnih.gov

In contrast, pentaphyrins containing a 24 π-electron system, such as isopentaphyrins, follow the [4n] rule (where n=6) and are classified as nonaromatic or antiaromatic. epo.orgprospectivedoctor.comacs.org These systems are generally less stable and more reactive than their 22π aromatic counterparts. researchgate.netacs.org The oxidation from a 24π to a 22π form is a key transformation that imparts aromatic stability to the macrocycle. epo.org

Table 1: Aromaticity of Pentaphyrins Based on π-Electron Count

| Number of π-Electrons | Hückel's Rule | Aromatic Character | Example Compound Class |

|---|---|---|---|

| 22π | [4n+2], n=5 | Aromatic | researchgate.netThis compound researchgate.netacs.orgnih.gov |

The large size of the this compound macrocycle allows for significant conformational flexibility, which plays a crucial role in determining its aromaticity. nih.gov Expanded porphyrins can switch between different π-conjugation topologies, such as Hückel (planar) and Möbius (twisted), each with distinct electronic properties. researchgate.netnih.gov This flexibility means that even systems with the same π-electron count can exhibit varying degrees of aromaticity depending on their conformation.

For instance, non-fused orchemsoc.inpentaphyrins are conformationally dynamic and can switch between Hückel and Möbius structures with very low activation barriers. researchgate.netacs.org However, these non-fused 24π systems are often unstable and can spontaneously undergo an N-fusion reaction to release ring strain. researchgate.netacs.org The conformation, and thus the stability and aromaticity, can be controlled by the strategic placement of meso-substituents. researchgate.netacs.org The removal of just one aryl group from a fully meso-substituted this compound can prevent the N-fusion reaction, leading to the isolation of stable, aromatic non-fused researchgate.netpentaphyrins. researchgate.netacs.org

Möbius Aromaticity in Twisted this compound Macrocycles

Beyond classical Hückel aromaticity, pentaphyrins are a key system for studying the more exotic Möbius aromaticity, which arises from a twisted π-system.

Möbius aromaticity is predicted for cyclic π-systems containing [4n] electrons that adopt a singly twisted, Möbius strip-like topology. chemrxiv.org In pentaphyrins, this typically involves the 24π electron systems. Several factors can induce the necessary twist in the macrocycle to achieve a Möbius conformation:

Protonation: The protonation of the imine pyrrolic nitrogens in a 24π core-modified this compound can cause a major structural change. nih.govresearchgate.net This change results in a severe twisting of the macrocycle, which facilitates the effective π-electron delocalization required for Möbius aromaticity. nih.govresearchgate.netresearchgate.net

Metalation: The coordination of a metal ion can also enforce a twisted geometry. The complexation of Rh(I) with an N-fused orchemsoc.inThis compound was the first example of a Möbius aromatic fused core-modified expanded porphyrin. researchgate.net

Solvent and Substituents: The choice of recrystallization solvent and the nature of meso-aryl substituents can influence whether a this compound crystallizes in a planar Hückel or a twisted Möbius structure, a phenomenon known as crystal polymorphism. nih.gov Density functional theory calculations have shown that the balance between Hückel and Möbius conformations in N-fused orchemsoc.inpentaphyrins can be controlled by meso-substituents. rsc.orgresearchgate.net

The existence of Möbius aromaticity in pentaphyrins is supported by robust experimental data. chemrxiv.orgacs.org

X-ray Crystallography: Single-crystal X-ray analysis provides direct visual evidence of the twisted molecular structure. The structure of a protonated 24π core-modified this compound revealed a severe twist in the macrocycle, particularly at an ethene bridge, with adjacent thiophene (B33073) rings pointing significantly above and below the mean plane (dihedral angles of ~49°). nih.govresearchgate.net

¹H NMR Spectroscopy: The hallmark of aromaticity in NMR is the presence of a diatropic ring current, which deshields outer protons and shields inner protons. In Möbius aromatic pentaphyrins, ¹H NMR spectra show large shielding and deshielding of specific protons, consistent with a strong ring current. nih.govresearchgate.netresearchgate.net

UV-vis Spectroscopy: The switch to a Möbius aromatic state is often accompanied by dramatic changes in the electronic absorption spectrum, such as a significant red-shift (over 100 nm) and a sharpening of the absorption bands. nih.govresearchgate.net

Magnetic Circular Dichroism (MCD): MCD spectroscopy has been used alongside other techniques to consistently indicate that nih.govhexaphyrins, close relatives of pentaphyrins, exist as rapidly interconverting twisted Möbius conformations with distinct aromaticity. acs.org

| AICD Plots | Suggest a clockwise circulation of π-electrons. nih.gov | Visualizes the diatropic ring current, confirming Möbius aromaticity. nih.gov |

Theoretical and Computational Probes of Aromaticity

Computational chemistry is an indispensable tool for understanding and predicting the complex relationship between structure and aromaticity in pentaphyrins. europa.eumdpi.com Density Functional Theory (DFT) calculations, using functionals like B3LYP and M06, have proven effective for describing the geometries and conformational preferences of these systems. rsc.orgresearchgate.net

Several theoretical probes are used to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where a "ghost" nucleus is placed at the center of the macrocycle. mdpi.com A highly negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity. mdpi.com Calculated NICS values for protonated 24π pentaphyrins are in the range of -5.3 to -8.4 ppm, supporting their assignment as Möbius aromatic. nih.govresearchgate.netresearchgate.net

Anisotropy-Induced Current Density (AICD): This method provides a visual representation of the electron current density induced by an external magnetic field. nih.gov For aromatic systems, these plots show a clear clockwise or counter-clockwise circulation of π-electrons, confirming the diatropic ring current. nih.govresearchgate.net

Energetic and Structural Descriptors: Calculations can determine the energetic barriers for interconversion between Hückel and Möbius topologies, which are very low (3-4 kcal/mol) for orchemsoc.inN-fused pentaphyrins, indicating a dynamic equilibrium. rsc.orgresearchgate.net Structural descriptors, such as bond-length equalization, are also used to assess aromatic character. mdpi.com

These computational studies not only support experimental findings but also guide the synthesis of new this compound-based systems with tailored electronic and optical properties. rsc.orgeuropa.eu

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe the magnetic criterion of aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

Research on various this compound systems demonstrates the utility of NICS in characterizing their electronic nature. For instance, in multiply fused pentaphyrins, a free base form with 26π electrons exhibited a NICS(0) value of -20.4, indicating strong aromaticity. acs.org Similarly, a core-modified 22π-aromatic monothia-sapphyrin isomer (a type of this compound) showed NICS(0) and NICS(1)zz values of -13.6 and -12.7, respectively, confirming its aromatic character. chemrxiv.org

The power of NICS analysis is particularly evident when studying changes in oxidation state or upon protonation. A core-modified 24π this compound, which is nonaromatic in its freebase form, becomes distinctly aromatic upon protonation, with NICS values shifting to more negative values. researchgate.netnih.gov This shift highlights a fundamental change in the electronic structure of the macrocycle. researchgate.netnih.gov In contrast, a strongly antiaromatic nih.govThis compound(2.1.1.1.1) shows the presence of a paratropic ring current, which can be altered through chemical modification. researchgate.net

The table below summarizes NICS values for several this compound derivatives, illustrating the influence of structure and chemical environment on aromaticity.

| Compound/System | State | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Character | Source(s) |

| Multiply Fused this compound (1) | Free Base (26π) | -20.4 | - | Aromatic | acs.org |

| Multiply Fused this compound (1Pd) | Pd(II) Complex | -11.1 | - | Weakly Aromatic | acs.org |

| Monothia capes.gov.brThis compound (8) | Free Base | -13.6 | -12.7 | Aromatic | chemrxiv.org |

| Monothia capes.gov.brThis compound (9) | Pd(II) Complex | -10.1 | -11.9 | Aromatic (Reduced) | chemrxiv.org |

| Core-modified 24π this compound (7a) | Free Base | -5.6 | - | Weakly Aromatic/Nonaromatic | nih.gov |

| Core-modified 24π this compound (7a) | Protonated | -8.3 | - | Möbius Aromatic | nih.gov |

| Core-modified 24π this compound (7b) | Free Base | -5.3 | - | Weakly Aromatic/Nonaromatic | nih.gov |

| Core-modified 24π this compound (7b) | Protonated | -8.4 | - | Möbius Aromatic | nih.gov |

Harmonic Oscillator Model of Aromaticity (HOMA) Indices

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating antiaromaticity.

HOMA calculations on pentaphyrinoids complement NICS analysis by providing a structural perspective on aromaticity. For a highly aromatic, multiply fused this compound, the HOMA value was calculated to be 0.82, close to the ideal value of 1. acs.org Upon complexation with palladium, which reduces the aromaticity, the HOMA value dropped significantly to 0.26. acs.org

A similar trend was observed in a monothia capes.gov.brThis compound isomer, which had a HOMA index of 0.738 in its freebase form. chemrxiv.org Its corresponding palladium complex showed a reduced HOMA value of 0.669, attributed to a large deformation of the macrocycle upon metalation. chemrxiv.org While HOMA is a valuable tool, some studies suggest it should be used with caution in evaluating the macrocyclic aromaticity of expanded porphyrins, as magnetic and reactivity indices may sometimes provide more reliable predictions. researchgate.net

The following table presents HOMA indices for selected this compound systems.

| Compound/System | State | HOMA Index | Aromatic Character | Source(s) |

| Multiply Fused this compound (1) | Free Base | 0.82 | Aromatic | acs.org |

| Multiply Fused this compound (1Pd) | Pd(II) Complex | 0.26 | Weakly Aromatic | acs.org |

| Monothia capes.gov.brThis compound (8) | Free Base | 0.738 | Aromatic | chemrxiv.org |

| Monothia capes.gov.brThis compound (9) | Pd(II) Complex | 0.669 | Aromatic (Reduced) | chemrxiv.org |

Anisotropy-Induced Current Density (AICD) Studies

Anisotropy-Induced Current Density (AICD) is a computational technique that visualizes the flow of π-electrons in a molecule under the influence of an external magnetic field. This method provides a clear, qualitative picture of electron delocalization pathways, allowing for an intuitive assessment of aromaticity. A continuous, clockwise, or counter-clockwise flow of current along the macrocyclic ring is a direct indication of global aromaticity or antiaromaticity.

Similarly, for other core-modified pentaphyrins(2.1.1.1.1), AICD studies confirmed the presence of Möbius aromaticity in their protonated forms. acs.orgfigshare.com The technique has also been used to evaluate the weakened, yet still present, global ring current in the palladium complex of a fused this compound, corroborating NICS and HOMA results. acs.org These visualization studies are vital for understanding the complex electronic behavior of these large macrocycles. researchgate.netacs.orgfigshare.com

Impact of Protonation and Oxidation State on this compound Aromaticity

One of the most significant features of this compound chemistry is the ability to modulate aromaticity through changes in oxidation state (the number of π-electrons) and protonation. researchgate.netresearchgate.net These modifications can trigger conformational changes and switch the system between nonaromatic, Hückel aromatic, and Möbius aromatic states. researchgate.netcapes.gov.br

The oxidation state of the this compound macrocycle is a primary determinant of its aromatic character. N-fused pentaphyrins (NFPs) demonstrate this principle clearly: the capes.gov.brNFP system, with 22 π-electrons (a 4n+2 system), prefers a highly aromatic Hückel conformation. researchgate.net In contrast, the nih.govNFP system, with 24 π-electrons (a 4n system), exists in a dynamic equilibrium between an antiaromatic Hückel conformer and a weakly aromatic Möbius conformer. researchgate.net

Protonation is a powerful tool for inducing dramatic changes in aromaticity, particularly in 4n π-electron systems. researchgate.net A core-modified 24π this compound, which is essentially nonaromatic in its freebase state, undergoes a significant structural twist upon protonation of its internal nitrogen atoms. nih.gov This conformational change, coupled with the change in electronic structure, results in a switch to a Möbius aromatic system. researchgate.netnih.gov This transformation is evidenced by a sharpening and red-shifting of absorption bands, dramatic shifts in NMR signals, and changes in NICS values to become more negative. researchgate.netnih.gov AICD plots confirm the presence of a global diatropic ring current in the twisted protonated macrocycle. researchgate.netnih.govacs.org

Even pentaphyrins that are strongly antiaromatic in their neutral state, such as nih.govThis compound(2.1.1.1.1), can be switched to a Möbius aromatic state upon protonation, as confirmed by NICS and AICD studies. researchgate.net This protonation-triggered switch from an antiaromatic or nonaromatic state to a Möbius aromatic one is a recurring theme in the chemistry of 24π this compound systems. researchgate.netresearchgate.net

Coordination Chemistry of Pentaphyrins

Metalation Reactions and Complex Formation

The formation of metal-pentaphyrin complexes is achieved through metalation reactions where a metal ion is inserted into the macrocyclic core. The specific conditions and outcomes of these reactions are highly dependent on the nature of the pentaphyrin, the metal precursor, and the reaction environment.

Pentaphyrins readily form complexes with a variety of transition metals. The coordination can involve different numbers of nitrogen atoms from the pyrrolic rings, leading to diverse structural and electronic properties.

Palladium(II): The coordination of Pd(II) with this compound isomers can lead to unique structures. For instance, a novel sapphyrin isomer, sapphycene, acts as a neutral bidentate ligand, binding to the palladium ion through the imine nitrogens of a dipyrroethene side. This results in a highly saddle-distorted conformation. chemrxiv.org In another case, a this compound with two distinct cavities was shown to form mono-Pd(II) complexes in each cavity, as well as a bis-Pd(II) complex with palladium ions in both cavities. researchgate.net Interestingly, metalation of certain this compound isomers with Pd(II) can trigger rearrangements, such as the formation of a lactone moiety or the addition of a methoxy (B1213986) group at a meso-position, leading to stable Pd(II) complexes. acs.orgnih.govdiva-portal.orgdiva-portal.org

Copper(II): Copper(II) complexes of pentaphyrins have also been synthesized. For example, the metalation of a multiply fused this compound isomer with copper acetate (B1210297) can yield a Cu(III) complex, although its stability can be an issue. acs.orgnih.govdiva-portal.orgdiva-portal.org In some instances, metalation with CuCl can lead to the formation of dimeric copper(II) complexes, with either face-to-face or lateral arrangements depending on the this compound isomer used. nih.govresearchgate.net

Rhodium(I): Rhodium(I) has been successfully incorporated into this compound macrocycles. For example, double Rh(I)(CO)₂ metalation of a meso-aryl β-alkyl hybrid sapphyrin resulted in a flattening of the warped sapphyrin structure and an enhancement of its aromaticity. chemistryviews.org

Zinc(II): The complexation of Zn(II) with non-aromatic iso-pentaphyrins has been reported. These complexes have been investigated for their potential applications, for instance, in photodynamic therapy. ucl.ac.uknih.gov

Table 1: Examples of Transition Metal-Pentaphyrin Complexes

| Metal Ion | This compound Type | Key Features of the Complex |

|---|---|---|

| Pd(II) | Sapphycene | Acts as a neutral bidentate ligand; highly saddle-distorted. chemrxiv.org |

| Pd(II) | This compound with two cavities | Forms mono- and bis-Pd(II) complexes. researchgate.net |

| Cu(III) | Multiply fused this compound | Unstable Cu(III) complex formed. acs.orgnih.govdiva-portal.orgdiva-portal.org |

| Cu(II) | N-fused & pyrrole-rearranged pentaphyrins | Forms dimeric Cu(II) complexes. nih.govresearchgate.net |

| Rh(I) | meso-aryl β-alkyl hybrid sapphyrin | Flattened macrocycle, enhanced aromaticity. chemistryviews.org |

| Zn(II) | iso-Pentaphyrin | Studied for photodynamic therapy applications. ucl.ac.uknih.gov |

The larger cavity of pentaphyrins makes them excellent ligands for the larger ions of the lanthanide and actinide series.

Lutetium(III): Lutetium(III) complexes of this compound derivatives have been synthesized and characterized. ucl.ac.uk For example, a Lu(III) complex with a non-aromatic iso-pentaphyrin was found to be a neutral species and showed potential as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species. ucl.ac.uknih.gov Computational studies have also suggested that smaller macrocycles like this compound(0.0.0.0.0) show a preferential binding for smaller lanthanide ions such as lutetium(III). rsc.orgrsc.org

Uranyl (UO₂²⁺): The uranyl ion has been successfully complexed within the this compound core. The first structurally characterized actinyl complex of a pyrrole-based expanded porphyrin was a uranyl-pentaphyrin complex. osti.gov The synthesis of a water-soluble tetrahydroxythis compound derivative that forms a complex with the uranyl cation has also been reported. nih.gov The formation of uranyl complexes with this compound derivatives is often facile and leads to stable compounds. ucl.ac.uk

Table 2: Examples of Lanthanide and Actinide-Pentaphyrin Complexes

| Metal Ion/Group | This compound Type | Key Features of the Complex |

|---|---|---|

| Lu(III) | iso-Pentaphyrin | Neutral complex; potential for photodynamic therapy. ucl.ac.uknih.gov |

| Lu(III) | This compound(0.0.0.0.0) | Preferential binding predicted by computational studies. rsc.orgrsc.org |

| Uranyl (UO₂²⁺) | This compound | First structurally characterized actinyl expanded porphyrin complex. osti.gov |

| Uranyl (UO₂²⁺) | Tetrahydroxythis compound | Water-soluble complex. nih.gov |

Diverse Coordination Modes and Geometries

The flexibility of the this compound macrocycle allows for a variety of coordination modes and geometries, which are influenced by several factors.

The conformation of the this compound macrocycle plays a crucial role in determining the outcome of metal coordination. The inherent flexibility allows the macrocycle to adopt different shapes to accommodate the steric and electronic requirements of the metal ion. For instance, a core-modified sapphyrin isomer, sapphycene, undergoes significant out-of-plane distortion to bind a Pd(II) ion as a neutral ligand. chemrxiv.org In another example, multiply fused this compound isomers with different linking modes between the pyrrolic units exhibit tunable coordination behavior, leading to complexes with distinct aromaticity and near-infrared absorption properties. acs.orgnih.gov

Pentaphyrins can act as either neutral or anionic ligands depending on the reaction conditions and the metal ion. In its neutral form, the this compound coordinates to the metal ion through the lone pairs of the nitrogen atoms without deprotonation of the pyrrolic NH groups. chemrxiv.org This is observed in the case of a sapphycene-Pd(II) complex where the macrocycle behaves as a neutral bidentate ligand. chemrxiv.org Conversely, pentaphyrins can be deprotonated to form anionic ligands, which then coordinate to the metal ion. acs.orgnih.govdiva-portal.org For example, some fused pentaphyrinoids are considered potential trianionic ligands. acs.orgnih.govdiva-portal.org

The process of metalation can induce significant rearrangements in the this compound skeleton. These rearrangements can lead to the formation of novel macrocyclic structures. For instance, the metalation of a stable meso-aryl β-alkyl hybrid sapphyrin with silver acetate resulted in a rearrangement to a neo-confused (C–N-bonded) sapphyrin–Ag(I) complex with a twisted topology. chemistryviews.org Similarly, the reaction of certain fused this compound isomers with Pd(II) can cause structural rearrangements, such as the formation of a lactone ring or the addition of a methoxy group to a meso-carbon, to facilitate coordination. acs.orgdiva-portal.orgdiva-portal.org Furthermore, the metalation of a msu.eduThis compound(2.0.1.1.0) with CuCl led to dimerization through either inner β-β or outer β-β coupling, depending on the starting isomer. nih.gov

Anion Binding and Host-Guest Chemistry

Pentaphyrins, a class of expanded porphyrins containing five pyrrole (B145914) rings, exhibit a rich and versatile coordination chemistry. Beyond their ability to coordinate with metal ions, these macrocycles, particularly in their protonated forms, have demonstrated a remarkable capacity for anion binding and the formation of intricate host-guest complexes. This section delves into two key aspects of this chemistry: the recognition of anions by diprotonated pentaphyrins, also known as sapphyrins, and the construction of supramolecular assemblies with fulleropyrrolidines.

Anion Recognition in Diprotonated Pentaphyrins (Sapphyrins)

The ability of sapphyrins to bind anions is intrinsically linked to their facile protonation. acs.org Unlike typical porphyrins, which require relatively acidic conditions to become protonated, sapphyrins can be diprotonated over a wider pH range. acs.org This diprotonated state creates a positively charged central cavity that is highly conducive to interacting with and binding anionic species through electrostatic interactions, primarily hydrogen bonds. iupac.org

The serendipitous discovery that the diprotonated form of sapphyrin could form a stable complex with the fluoride (B91410) anion spurred extensive research into their potential as anion receptors. researchgate.net Subsequent studies have revealed that sapphyrins can bind a variety of anions, with the selectivity and affinity being influenced by factors such as the size and shape of the anion, the solvent, and the specific structure of the sapphyrin macrocycle. iupac.orgrsc.org

X-ray crystallographic studies have provided significant insights into the solid-state binding modes of anions within the sapphyrin cavity. For instance, the fluoride anion is often found encapsulated within the plane of the macrocycle, while larger anions like chloride are typically situated above and below the plane. iupac.org This difference in binding geometry highlights the role of the macrocycle's cavity size in dictating anion selectivity. iupac.org Beyond halides, diprotonated sapphyrins also exhibit a strong affinity for phosphate-type anions, forming stable complexes through multiple hydrogen bonds. iupac.orgacs.org The binding of phosphate (B84403) anions has been observed in both 1:1 and 2:1 (sapphyrin:anion) stoichiometries in the solid state. acs.org

Solution-phase studies, employing techniques such as UV-vis and NMR spectroscopy, have corroborated the anion binding capabilities of sapphyrins. acs.org These studies have allowed for the determination of binding constants, providing a quantitative measure of the affinity between different sapphyrins and various anions. For example, in methanol (B129727), the diprotonated form of a particular sapphyrin was found to bind fluoride with a significantly higher association constant than chloride or bromide. iupac.org The binding affinity is also solvent-dependent; for instance, the binding constants for chloride and fluoride with a diprotonated sapphyrin were found to be substantially higher in dichloromethane (B109758) (CH2Cl2) compared to methanol. iupac.org

The anion binding properties of sapphyrins are not limited to simple inorganic anions. They have also been shown to recognize and bind organic anions, including carboxylates and nucleotides. acs.org This has led to the exploration of sapphyrins as potential sensors and transport agents for biologically relevant anions. acs.orgiupac.org For instance, sapphyrin-functionalized silica (B1680970) gel has been successfully used for the HPLC-based separation of nucleotides. acs.org

Table 1: Binding Constants of Anions with Diprotonated Sapphyrins

| Sapphyrin Derivative | Anion | Solvent | Binding Constant (K, M⁻¹) | Reference |

|---|---|---|---|---|

| Decaalkylsapphyrin (diprotonated) | F⁻ | Methanol | ~1 x 10⁵ | iupac.orgsciencepub.net |

| Decaalkylsapphyrin (diprotonated) | Cl⁻ | Methanol | ≤ 10² | iupac.org |

| Decaalkylsapphyrin (diprotonated) | Br⁻ | Methanol | ≤ 10² | iupac.org |

| Decaalkylsapphyrin (diprotonated) | F⁻ | CH₂Cl₂ | ≥ 1 x 10⁸ | iupac.org |

| Decaalkylsapphyrin (diprotonated) | Cl⁻ | CH₂Cl₂ | 1.8 x 10⁷ | iupac.org |

| Water-soluble tetrahydroxy sapphyrin | Phosphate | Methanol | ~10⁴ | acs.org |

| Water-soluble tetrahydroxy sapphyrin | Phosphate | Aqueous bis-Tris (pH 6.1) | ~10² | acs.org |

| Core modified meso-aryl sapphyrin | F⁻ | Not Specified | Varies | rsc.org |

| Core modified meso-aryl sapphyrin | N₃⁻ | Not Specified | Varies | rsc.org |

| Core modified meso-aryl sapphyrin | CO₃²⁻ | Not Specified | Varies | rsc.org |

Formation of Supramolecular Coordination Complexes with Fulleropyrrolidines

The unique electronic and structural properties of pentaphyrins also make them attractive components for the construction of supramolecular assemblies. A notable example is the formation of coordination complexes with fulleropyrrolidines, which are derivatives of fullerenes. These host-guest complexes are typically formed through the axial coordination of a nitrogenous base on the fulleropyrrolidine to a metal center within the this compound. mdpi.comnih.gov

While underivatized fullerenes like C60 show weak interactions with pentaphyrins in solution, the introduction of a coordinating group, such as a pyridyl moiety, onto the fullerene scaffold dramatically enhances the binding affinity. mdpi.comnih.gov This is exemplified by the interaction between a mono-Zn(II) pentaporphyrin and a pyridyl researchgate.netfulleropyrrolidine (PyC60). mdpi.com UV-vis and fluorescence titration experiments have demonstrated the formation of a stable 1:1 complex, with the pyridyl group of PyC60 coordinating to the zinc center of the pentaporphyrin. mdpi.comacs.org

The stability of these supramolecular complexes can be further influenced by the peripheral groups on the pentaporphyrin. Research has shown that the presence of additional free-base porphyrin units on the pentaporphyrin macrocycle significantly stabilizes the complex with PyC60. mdpi.comnih.gov This enhanced stability is attributed to synergistic π-π stacking interactions between the fullerene sphere and the peripheral porphyrin units. mdpi.com This observation highlights the potential for designing sophisticated, multi-point interaction host-guest systems with tailored properties.

The formation of these this compound-fulleropyrrolidine dyads has implications for the development of photoactive materials. The close proximity of the electron-donating pentaporphyrin and the electron-accepting fullerene can facilitate photoinduced electron or energy transfer processes, making these assemblies promising candidates for applications in artificial photosynthesis and molecular electronics. acs.orgresearchgate.net

Table 2: Supramolecular Complexes of Pentaphyrins and Fulleropyrrolidines

| Pentaporphyrin Derivative | Fulleropyrrolidine Derivative | Solvent | Binding Constant (K, M⁻¹) | Interaction Type | Reference |

|---|---|---|---|---|---|

| Mono-Zn(II) diporphyrin (Zn2) | Pyridyl researchgate.netfulleropyrrolidine (PyC60) | Toluene | 2.66 x 10⁴ | Axial Coordination | mdpi.com |

| Mono-Zn(II) pentaporphyrin (6) | Pyridyl researchgate.netfulleropyrrolidine (PyC60) | Toluene | 1.53 x 10⁵ | Axial Coordination & π-π Stacking | mdpi.com |

| Imidazole-appended fulleropyrrolidine (C60Im) | Pyridine-coordinated zinc N-confused porphyrin (Py:ZnNCP) | Not Specified | 2.8 x 10⁴ | Axial Coordination |

Spectroscopic Characterization and Elucidation of Pentaphyrin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of pentaphyrins in solution. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise arrangement of atoms and to assess the aromatic character of the macrocycle. researchgate.netacs.orgresearchgate.netacs.org

¹H NMR for Structural and Aromaticity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly sensitive to the electronic environment of the protons within a molecule, making it an excellent method for evaluating the aromaticity of this compound systems. In aromatic pentaphyrins, the diatropic ring current induced by the delocalized π-electrons causes a significant downfield shift for the outer β-protons and an upfield shift for the inner β- and NH-protons. worldscientific.comresearchgate.net

For instance, the ¹H NMR spectrum of a meso-free N-fused dntb.gov.uaThis compound displays signals for the outer β-protons in the range of δ = 8.41–9.15 ppm, while the inner β-protons appear at δ = 2.00, 1.57, and –2.29 ppm. worldscientific.com The inner NH proton shows a signal at δ = 0.61 ppm, clearly indicating a strong diatropic ring current effect. worldscientific.com The difference in chemical shift (Δδ) between the outermost and innermost β-protons is often used as a quantitative measure of aromaticity. worldscientific.com For example, a Δδ value of 11.44 ppm for a β-unsubstituted meso-free dntb.gov.uaNFP5 suggests a high degree of aromaticity. worldscientific.com

In contrast, non-aromatic or antiaromatic pentaphyrins exhibit ¹H NMR spectra with proton resonances that are not as widely dispersed. researchgate.netnih.gov For example, some core-modified pentaphyrins(2.1.1.1.1) are identified as non-aromatic based on their NMR data. acs.org Furthermore, temperature-dependent ¹H NMR studies can reveal dynamic processes such as Hückel–Möbius aromaticity switching. dntb.gov.ua Protonation of certain this compound systems can lead to dramatic shifts in the ¹H NMR spectrum, indicating significant structural and electronic rearrangements. researchgate.net For example, upon protonation, a core-modified 24π this compound shows large shielding and deshielding of specific protons, which is consistent with a switch to a Möbius aromatic topology. nih.govresearchgate.net

| Compound/System | Outer β-H (ppm) | Inner β-H (ppm) | Inner NH (ppm) | Aromaticity | Reference |

| meso-free N-fused dntb.gov.uaThis compound (4) | 8.41–9.15 | 2.00, 1.57, -2.29 | 0.61 | Aromatic | worldscientific.com |

| meso-chloro N-fused dntb.gov.uaThis compound (9) | 8.09–8.93 | 2.94, 2.58, -0.90 | 2.75 | Aromatic | worldscientific.com |

| meso- and inner β-dichloro N-fused dntb.gov.uaThis compound (10) | 8.20–8.94 | 2.35, 2.05 | 2.68 | Aromatic | worldscientific.com |

| Fused ru.nlThis compound (3) | 8.20–8.95 | -1.75, -2.68 | 13.59 | Aromatic | acs.org |

| Core-modified 24π this compound (7) | --- | --- | --- | Non-aromatic (freebase), Möbius aromatic (protonated) | nih.govresearchgate.net |

¹³C and 2D NMR Techniques for Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For example, in a multiply fused this compound isomer, the ¹³C NMR spectrum in acetone-d₆ showed a range of signals corresponding to the different carbon environments within the complex macrocycle. acs.org In another study, the ¹³C NMR spectrum of a phosphorous complex of a triply-fused ru.nlThis compound was recorded in CDCl₃ to further elucidate its structure. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. researchgate.netacs.orgrsc.org For instance, ¹H-¹H COSY experiments have been used to show the correlation between inner β-protons in a chlorinated N-fused this compound. worldscientific.com Similarly, ¹H–³¹P HMBC spectra are used to identify couplings between protons and phosphorus atoms in phosphorus-containing this compound complexes. rsc.org These techniques are essential for confirming the molecular structures of newly synthesized pentaphyrins, especially for complex systems like dibenzofuran (B1670420) embedded bis-(calix)-pentaphyrins. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic structure and excited-state properties of this compound systems. The absorption spectra, typically measured in the UV-Vis-NIR range, reveal the energies of electronic transitions, while fluorescence studies provide information about the de-excitation pathways.

UV-Vis-NIR Absorption Spectra and Q-bands

The UV-Vis-NIR absorption spectra of pentaphyrins are characterized by intense Soret-like bands (or B-bands) in the near-UV and visible regions (around 400-600 nm) and weaker Q-bands at longer wavelengths. chemrxiv.orglasalle.educuni.czcaltech.edu The Soret band arises from a strongly allowed transition to the second excited singlet state (S₂), while the Q-bands correspond to a weakly allowed transition to the first excited singlet state (S₁). lasalle.edu

The position and intensity of these bands are highly sensitive to the this compound's structure, aromaticity, and environment. Aromatic pentaphyrins typically exhibit sharp Soret-like bands and distinct Q-bands. worldscientific.com For example, a dntb.gov.uaThis compound isomer displays Soret-like bands at 455 and 553 nm, with weak Q-like bands around 1000 nm. worldscientific.com The molar absorptivity of these bands can be very high; for instance, a monothia dntb.gov.uaThis compound exhibits a Soret band at 447 nm with high molar absorptivity. chemrxiv.org Protonation can significantly alter the absorption spectrum, often causing a bathochromic (red) shift in the Soret band and changes in the Q-band pattern. chemrxiv.org

| Compound/System | Soret-like Bands λmax (nm) | Q-like Bands λmax (nm) | Solvent | Reference |

| meso-free N-fused dntb.gov.uaThis compound (4) | 453, 544 | ~1000 | CH₂Cl₂ | worldscientific.com |

| meso-chloro N-fused dntb.gov.uaThis compound (9) | 453, 544 | 980 | CH₂Cl₂ | worldscientific.com |

| Fused this compound isomer (1) | 429, 470, 535, 614 | 768, 1007, 1320 | CH₂Cl₂ | acs.org |

| Fused this compound isomer (3) | 434, 537, 596, 606, 637 | 786, 1007 | CH₂Cl₂ | acs.org |

| Monothia dntb.gov.uaThis compound (8) | 447, 467 | Multiple lower energy bands | CHCl₃ | chemrxiv.org |

| Tellurophene-containing this compound(2.1.1.1.1) | 450-540 | 700-800 | --- | acs.org |

Near-Infrared (NIR) Absorption Properties

A key feature of many this compound systems is their ability to absorb light in the near-infrared (NIR) region, typically from 700 nm to beyond 1600 nm. acs.orgnih.govaip.org This property is of significant interest for applications such as photodynamic therapy and dye-sensitized solar cells. nih.govaip.org The NIR absorption arises from the low-energy Q-bands. nih.govresearchgate.net

The extent of NIR absorption can be tuned by modifying the this compound's structure. For example, the introduction of different metal ions or alterations to the macrocyclic framework can lead to red-shifted Q-bands extending into the NIR. acs.org The Pd(II) complex of a multiply fused this compound shows well-defined Q-bands tailing up to approximately 1600 nm, while the Cu(III) complex has a Q-band red-shifted to around 1500 nm. acs.org Fused core-modified expanded porphyrins containing dithienothiophene and thiophene (B33073) units exhibit Q-bands in the 700-970 nm range. nih.govaip.org Increasing the number of thiophene rings in these macrocycles causes a bathochromic shift of the longest absorption wavelength, enhancing their NIR absorption. nih.govaip.orgresearchgate.net

Fluorescence Studies and Emission Characteristics

Fluorescence spectroscopy provides insights into the excited-state deactivation processes of pentaphyrins. Following excitation into the absorption bands, the molecule can relax to the first excited singlet state (S₁) and then emit a photon to return to the ground state (S₀). This emitted light is the fluorescence.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band (the Q-band). The position and intensity of the emission are influenced by the molecular structure and the solvent environment. nih.gov For example, a novel 22π-aromatic monothia sapphyrin isomer not only absorbs but also emits light in the near-infrared region. chemrxiv.org The fluorescence properties of porphyrin-type molecules can be affected by factors such as aggregation, protonation, and the presence of heavy atoms, which can quench fluorescence. rsc.org For instance, some this compound-based sensors exhibit changes in their fluorescence emission upon binding to metal ions, which can be used for detection purposes. researchgate.net Detailed fluorescence studies, including the determination of fluorescence lifetimes and quantum yields, are essential for understanding the photophysical behavior of this compound systems and evaluating their potential for applications in areas like fluorescence imaging and sensing. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structural Analysis

The conformation of a this compound is significantly influenced by factors such as the nature of meso-substituents, the type of heteroatoms within the core, and the state of protonation or metalation. researchgate.net For instance, meso-substituted expanded porphyrins can exhibit normal, inverted, confused, fused, or figure-eight conformations. researchgate.net In many core-modified pentaphyrins, one or more of the heterocyclic rings, such as furan (B31954) or thiophene, are found to be inverted. researchgate.net

Single-crystal X-ray analysis of a meso-alkylidene (m-benzi)this compound revealed a distinct concave conformation where two of the pyrrole (B145914) rings were inverted. nih.gov Similarly, analysis of core-modified pentaphyrins(2.1.1.1.1) containing thiophene or furan showed an inverted heterocyclic ring. researchgate.net The crystal structure of a tellurophene-containing this compound(2.1.1.1.1) with an N₄Te core demonstrated a highly distorted, nonplanar structure. acs.org In contrast, some sapphyrins, a class of pentaphyrins, have been shown to adopt a non-inverted but warped structure in their neutral state. chemistryviews.org

Protonation or metalation can induce significant structural changes. The X-ray structure of a protonated core-modified this compound revealed severe twisting of the macrocycle, with two thiophene rings pointing above and below the mean plane of the ethene bridge. researchgate.net Metal complexation can also enforce specific geometries. For example, a palladium(II) complex of a monothia-sapphyrin isomer adopts a highly saddle-distorted conformation. chemrxiv.org

Intermolecular interactions are also elucidated through crystallographic studies. Doubly N-confused mono-oxo this compound (N₂COP₅) forms a dimeric structure in the solid state, stabilized by intermolecular hydrogen bonding between amide groups. kyushu-u.ac.jp Conversely, the corresponding dioxo derivative (N₂CO₂P₅) exists as a monomer due to intramolecular hydrogen bonding. kyushu-u.ac.jp

| This compound Derivative | Key Structural Features | Reference |

|---|---|---|

| meso-Alkylidene (m-benzi)this compound | Concave conformation with two inverted pyrrole rings. | nih.gov |

| Thiathis compound(2.1.1.1.1) | Inverted thiophene ring; nonaromatic. | researchgate.net |

| Tellurophene-containing this compound(2.1.1.1.1) (N₄Te core) | Highly distorted, nonplanar structure. | acs.org |

| meso-Aryl β-Alkyl Hybrid Sapphyrin (Neutral) | Non-inverted and warped π-conjugation circuit. | chemistryviews.org |

| Protonated Core-Modified this compound (ethene bridge) | Severely twisted macrocycle; thiophene rings displaced from the mean plane. | researchgate.net |

| Doubly N-confused mono-oxo this compound (N₂COP₅) | Dimeric structure via intermolecular hydrogen bonds. | kyushu-u.ac.jp |

| Doubly N-confused di-oxo this compound (N₂CO₂P₅) | Monomeric form due to intramolecular hydrogen bonding. | kyushu-u.ac.jp |

| iupac.orgThis compound(2.1.1.1.1) | Roughly planar structure with strong antiaromatic character. | acs.org |

Other Advanced Spectroscopic Techniques

Beyond fundamental absorption and NMR spectroscopy, a suite of advanced spectroscopic methods is employed to probe the intricate electronic structures and ultrafast dynamics of this compound systems.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to investigate the dynamics of photo-generated excited states. edinst.com This method provides critical insights into the lifetimes of excited singlet and triplet states, pathways of electron and energy transfer, and the identification of transient species. edinst.comchem8.org TA spectroscopy measures the difference in absorbance (ΔA) before and after excitation with a pump pulse, revealing features such as ground-state bleaching (GSB), stimulated emission, and excited-state absorption (ESA). edinst.comchem8.org

The aromaticity of expanded porphyrins, including pentaphyrins, has a profound impact on their excited-state dynamics, which can be clearly distinguished in TA measurements. dtic.mil Aromatic expanded porphyrins typically exhibit strong GSB signals and relatively weak ESA signals in their differential absorption spectra. dtic.mil In contrast, antiaromatic expanded porphyrins often show small GSB and large ESA signals, along with faster decay dynamics. dtic.mil This difference is attributed to the distinct electronic structures and configuration interactions in aromatic versus antiaromatic systems. dtic.mil

Studies on specific this compound systems have revealed detailed photophysical behavior. For instance, femtosecond transient absorption (fs-TA) measurements on a non-fused mono-meso-free this compound were used to monitor its excited-state decay profile. rsc.org In more complex systems, such as porphyrin-naphthalenediimide-porphyrin triads, TA spectroscopy has been used to track ultrafast charge separation and recombination processes. rsc.org In a zinc porphyrin (ZnP) triad, charge separation from the excited porphyrin to the naphthalenediimide core occurred with a time constant of approximately 1 ps, while charge recombination was slower, with a time constant of around 8 ps. rsc.org The ability to resolve these ultrafast events is crucial for understanding the potential of this compound-based systems in applications like artificial photosynthesis and molecular electronics.

| System | Excitation/Probe Wavelengths (nm) | Observed Process | Kinetic Data (Time Constant) | Reference |

|---|---|---|---|---|

| Aromatic Expanded Porphyrins (General) | Varies | Excited-state decay | Relatively slow decay, strong GSB, weak ESA. | dtic.mil |

| Antiaromatic Expanded Porphyrins (General) | Varies | Excited-state decay | Faster decay, small GSB, large ESA. | dtic.mil |

| Non-fused mono-meso-free this compound | λex = 530, λprobe = 640 | Excited-state decay | Data presented as decay profile. | rsc.org |

| ZnP-cNDI-ZnP Triad (in THF) | Varies | Charge Separation | ~1 ps | rsc.org |

| ZnP-cNDI-ZnP Triad (in THF) | Varies | Charge Recombination | ~8 ps | rsc.org |

| FbP-cNDI-FbP Triad (in THF) | Varies | Charge Separation | ~25 ps | rsc.org |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the light path. iupac.orgwikipedia.orgsci-hub.se This technique is exceptionally sensitive to the electronic structure and symmetry of molecules, providing information that is often inaccessible through conventional absorption spectroscopy. wikipedia.orgresearchgate.net MCD is particularly valuable for assigning electronic transitions and validating the results of quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov

The application of MCD to porphyrinoids, including pentaphyrins, offers deep insights into their aromaticity and the nature of their frontier molecular orbitals. researchgate.net The MCD spectrum is composed of A, B, and C terms, which arise from Zeeman splitting of degenerate states, mixing of states by the magnetic field, and population differences in degenerate ground states, respectively. iupac.orgsci-hub.se The sign and intensity of these terms provide detailed information about the symmetry and angular momentum of the ground and excited states. acs.org

For example, MCD spectroscopy has been used to analyze the electronic structure and optical properties of cyclo nih.govpyrrole, a ring-expanded porphyrin with an odd number of pyrrole units. researchgate.net In studies of highly non-planar porphyrinoids, MCD can reveal unusual electronic properties; a significant folding in one ligand induced a highly unusual MCD-sign reversal, providing direct spectroscopic evidence of the ligand's non-planarity. nih.gov The protonation of the porphyrin core causes marked changes in the MCD spectrum, which can be rationalized by TD-DFT calculations to relate the spectral changes to alterations in geometry and electronic structure. nih.gov The technique is also instrumental in distinguishing between aromatic and antiaromatic systems, where different electronic structures lead to characteristically different MCD spectra. researchgate.net

| Compound/System | Key Findings from MCD | Reference |

|---|---|---|

| Porphyrinoids (General) | Validates TD-DFT calculations, provides information on band polarization and state degeneracies. | researchgate.net |

| Protonated TPPS Porphyrin | Protonation of the core causes significant changes in the MCD spectrum, reflecting altered geometry and electronic structure. | nih.gov |

| Tetraphenyltetraacenaphthoporphyrin (TPTANP) | A highly non-planar (folded) ligand structure led to an unusual MCD-sign reversal. | nih.gov |

| Cyclo nih.govpyrrole | Used alongside TD-DFT to analyze optical properties and electronic structures. | researchgate.net |

| Hexaphyrin Analogues | Provided support for electronic assignments and characterization of aromaticity. | researchgate.net |

Computational Chemistry in Pentaphyrin Research

Density Functional Theory (DFT) Applications

DFT has been widely employed to investigate the ground-state properties of pentaphyrins, offering a balance between computational cost and accuracy. These calculations are crucial for understanding the stability, reactivity, and electronic behavior of pentaphyrin systems.

The conformational landscape of pentaphyrins is rich and complex due to the flexibility of the macrocycle. DFT calculations are instrumental in identifying stable conformers and understanding the factors that govern their geometries. Researchers have utilized various exchange-correlation functionals, such as B3LYP, PBE0, ωB97XD, and M06, to optimize the molecular structures of pentaphyrins. nih.govresearchgate.net

Studies have shown that pentaphyrins can adopt different topologies, including Hückel and Möbius structures, with the relative stability of these conformers being influenced by factors like peripheral substituents, oxidation state, and the surrounding environment. researchgate.netaps.org For instance, in N-fused unipd.itpentaphyrins, only Hückel and Möbius structures typically correspond to energy minima. researchgate.net The interconversion between these topologies often involves transition states that can also be characterized using DFT, providing insights into the dynamic behavior of the this compound framework. aps.org The choice of the DFT functional has been shown to be critical in accurately describing the relative energies of these different conformations. researchgate.net

| This compound System | DFT Functional | Key Findings on Geometry and Conformation |

|---|---|---|

| [1.1.1.1.1]-Pentaphyrin derivative | PBE0, B3LYP, ωB97XD | Predicted a significantly distorted structure compared to porphyrin due to a lack of conjugation. nih.govresearchgate.net |

| N-fused unipd.itThis compound | B3LYP/6-311G(d,p) | Identified Hückel and Möbius structures as energy minima, with interconversion pathways involving two transition states. researchgate.net |

| Unsubstituted aip.orgThis compound | DFT Calculations | Found two global minima corresponding to Hückel structures, with Möbius transition states in the interconversion pathways. aps.org |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the electronic and optical properties of a molecule. DFT calculations are extensively used to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔH-L). This energy gap is a key indicator of molecular stability and reactivity. nih.gov

In pentaphyrins and related expanded porphyrins, the HOMO and LUMO are typically π- and π*-orbitals, respectively, delocalized over the entire conjugated macrocycle. nih.gov The magnitude of the HOMO-LUMO gap is influenced by the aromaticity of the system. Aromatic pentaphyrins tend to have larger HOMO-LUMO gaps compared to their antiaromatic counterparts. researchgate.netrsc.org For instance, studies on zinc complexes of aromatic pentaphyrins show that the characteristics of their FMOs are analogous to the four-orbital model of Gouterman. The arrangement of these orbitals is clearly dependent on the aromaticity of the macrocycle. researchgate.net

| This compound Derivative | Computational Level | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Designed Thiophene-containing this compound 1 | DFT/B3LYP/6-311G(d,p) | Data not specified | Data not specified | 0.06 nih.gov |

| Designed Selenophene-containing this compound 3 | DFT/B3LYP/6-311G(d,p) | Data not specified | Data not specified | 0.13 nih.gov |

| Zn(II)- aip.orgThis compound complex | DFT | -5.32 | -3.11 | 2.21 |

DFT calculations are also valuable for predicting the charge transport properties of pentaphyrins, which is crucial for their potential application in organic electronic devices. Key parameters in this regard are the ionization potential (IP), electron affinity (EA), and reorganization energy (λ). The reorganization energy, which consists of intramolecular and intermolecular contributions, quantifies the energy required for the geometric relaxation of a molecule during a charge transfer event.

The intramolecular reorganization energies for hole (λh) and electron (λe) transport can be calculated from the energies of the neutral, cationic, and anionic species in their respective optimized geometries. Lower reorganization energies generally lead to higher charge mobility. While extensive data specifically for a wide range of pentaphyrins is limited, studies on related expanded porphyrins, such as octaphyrins, have shown that the reorganization energies for electron transport (λe) can be smaller than those for hole transport (λh), suggesting their potential as n-type materials. Research on fused core-modified expanded porphyrins has indicated that a this compound derivative exhibits higher conductivity at lower voltages compared to hexaphyrin or heptaphyrin analogues, highlighting its promise for charge transport applications.

| Property | Description | Relevance to this compound Research |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. | Indicates the stability of the material towards oxidation and its hole injection properties. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | Relates to the stability towards reduction and electron injection properties. |

| Reorganization Energy for Hole Transport (λh) | The energy associated with the geometric relaxation upon going from a neutral molecule to a cation and back. | A smaller λh value is indicative of better hole transport characteristics. |

| Reorganization Energy for Electron Transport (λe) | The energy associated with the geometric relaxation upon going from a neutral molecule to an anion and back. | A smaller λe value suggests better electron transport properties. |

Time-Dependent Density Functional Theory (TD-DFT) Applications

TD-DFT is a powerful computational method for studying the excited-state properties of molecules. It has been instrumental in understanding the photophysical behavior of pentaphyrins, including their light-absorbing characteristics.

One of the most significant applications of TD-DFT in this compound research is the prediction of their electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectra of these complex molecules. This allows for a direct comparison with experimental data and aids in the interpretation of the observed spectral features, such as the characteristic Soret and Q-bands.

Various functionals, including B3LYP, M06, ωB97XD, and CAM-B3LYP, have been employed to compute the absorption spectra of pentaphyrins. nih.govnih.gov For instance, in a study of a non-aromatic [1.1.1.1.1]-pentaphyrin, the ωB97XD functional provided a good prediction of the lowest excitation energy band, with a calculated value of 772 nm compared to the experimental value of 814 nm. nih.govresearchgate.net In another theoretical investigation of expanded porphyrins, the CAM-B3LYP functional was used to determine vertical electronic excitations. nih.gov The choice of functional can significantly impact the accuracy of the predicted spectra, and researchers often benchmark different functionals against experimental results.

| This compound System | TD-DFT Functional | Calculated λmax (nm) | Experimental λmax (nm) | Transition |

|---|---|---|---|---|

| Free-base isothis compound | ωB97XD | 772 nih.govresearchgate.net | 814 nih.govresearchgate.net | Lowest excitation energy band |

| Designed Thiophene-containing this compound 1 | CAM-B3LYP/6-311G(d,p) | 756 nih.gov | Not Applicable | HOMO → LUMO+1 |